3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline
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Overview
Description
3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves the condensation of 5-chloro-1,3-benzothiazole with 3,5-dichloroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
- 2-(4-Aminophenyl)benzothiazole
- 6-Chlorobenzothiazole
- 2-Methylbenzothiazole
Uniqueness
What sets 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H9Cl3N2S |
---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
3,5-dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline |
InChI |
InChI=1S/C14H9Cl3N2S/c15-7-1-2-13-12(3-7)19-14(20-13)6-9-10(16)4-8(18)5-11(9)17/h1-5H,6,18H2 |
InChI Key |
USAATZUOGAXJFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CC3=C(C=C(C=C3Cl)N)Cl |
Origin of Product |
United States |
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